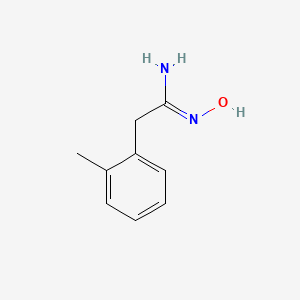

N'-hydroxy-2-(2-methylphenyl)ethanimidamide

Descripción

N'-Hydroxy-2-(2-methylphenyl)ethanimidamide is an amidoxime derivative characterized by a hydroxyimino (-NHOH) group attached to an ethanimidamide backbone and a 2-methylphenyl substituent. Amidoximes are widely studied for their biological activity, including antimicrobial and antiplasmodial effects, and their ability to form coordination complexes with transition metals .

Structure

3D Structure

Propiedades

IUPAC Name |

N'-hydroxy-2-(2-methylphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIXBAUXYDAIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(2-methylphenyl)ethanimidamide typically involves the reaction of 2-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product . The reaction conditions generally include refluxing the mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2-(2-methylphenyl)ethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

N’-hydroxy-2-(2-methylphenyl)ethanimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The imidamide moiety can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

N’-hydroxy-2-(2-methylphenyl)ethanimidamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mecanismo De Acción

The mechanism of action of N’-hydroxy-2-(2-methylphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Electron-Donating Groups (e.g., Methoxy)

- The 4-methoxy derivative (C₉H₁₂N₂O₂) exhibits a higher melting point (111–112°C) due to enhanced crystallinity from π-π stacking and hydrogen bonding .

- Methoxy groups increase electron density, facilitating electrophilic substitution reactions .

Electron-Withdrawing Groups (e.g., Nitro, Chloro)

- Nitro and chloro substituents lower electron density, altering reactivity. For example, the 2-nitrophenyl analog (C₈H₉N₃O₃) may undergo nucleophilic attacks more readily .

Heterocyclic Substituents (e.g., Thienyl)

- The thienyl group in N'-hydroxy-2-(2-thienyl)ethanimidamide (C₆H₈N₂OS) introduces sulfur-mediated interactions, impacting solubility and metal coordination .

Actividad Biológica

N'-Hydroxy-2-(2-methylphenyl)ethanimidamide, also referred to as (E)-N'-hydroxy-2-(2-methylphenyl)ethanimidamide, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxy group attached to an ethanimidamide moiety with a 2-methylphenyl substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 206.24 g/mol. The presence of the hydroxy group enhances its reactivity and interaction potential with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyamidine structure allows the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activity and receptor signaling, potentially leading to therapeutic effects.

Key Mechanisms:

- Redox Reactions : The compound can undergo oxidation and reduction reactions, affecting oxidative stress levels and cellular signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains, indicating its role in drug discovery for infectious diseases.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, warranting further exploration into its mechanism of action in cancer therapy.

- Neuroprotective Effects : Some studies suggest that the compound may protect neuronal cells from oxidative damage, highlighting its potential in neurodegenerative disease research.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Study :

- A study assessed the compound's effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, suggesting potential as an antimicrobial agent.

-

Cytotoxicity Assay :

- In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells. This suggests a mechanism that may involve the activation of caspases.

-

Neuroprotection Research :

- Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death compared to untreated controls. This highlights its potential neuroprotective properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Methylphenyl)ethanimidamide | 4-Methyl substitution on phenyl ring | Different reactivity profile |

| N'-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide | Contains a pyridine moiety | Potentially different biological activity |

| N,N-dimethyl-N'-(4-fluorophenyl)acetamidine | 4-Fluoro substitution | Variability in pharmacological properties |

This table illustrates how structural variations influence biological activity and reactivity profiles among similar compounds.

Q & A

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?

- Methodology :

- Standardization : Use deuterated solvents and internal standards (e.g., TMS) for NMR.

- Comparative Analysis : Cross-check with PubChem or CAS Common Chemistry entries for analogous compounds.

- Reproducibility : Replicate experiments under identical conditions and document solvent, temperature, and instrument calibration details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.